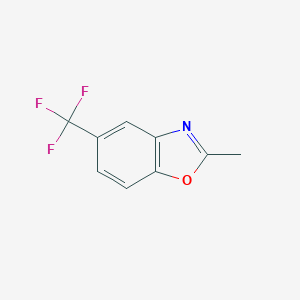

2-Methyl-5-(trifluoromethyl)benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

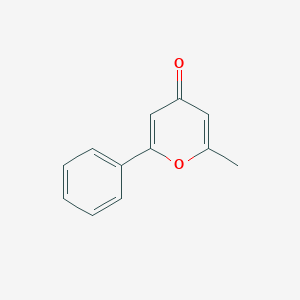

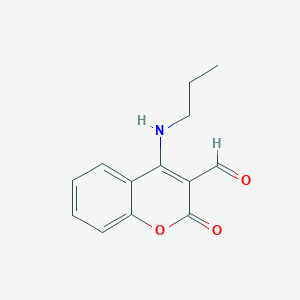

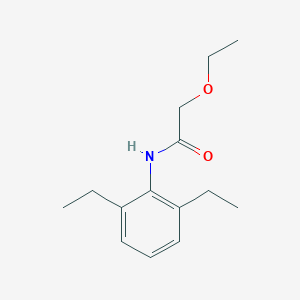

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a chemical compound with the CAS Number: 175785-41-8 . It has a molecular weight of 201.15 and its IUPAC name is 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole .

Synthesis Analysis

The synthesis of benzoxazoles, including “2-Methyl-5-(trifluoromethyl)benzoxazole”, often involves the condensation of diamines or amino (thio)phenols with different compounds . For instance, one method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)benzoxazole” can be represented by the InChI code: 1S/C9H6F3NO/c1-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14-5/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a solid at ambient temperature . It has a boiling point of 34-35 degrees Celsius .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Sensing

The benzoxazole derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These probes exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modifications in the benzoxazole ring, such as the introduction of various substituents, have shown potential in enhancing antimicrobial efficacy (Balaswamy et al., 2012).

Coordination Chemistry

Research has explored the synthesis and coordination chemistry of benzoxazole ligands with lanthanide ions, showcasing their applicability in developing coordination complexes. The study of these ligands with neodymium and ytterbium nitrate has provided insights into their potential uses in materials science and catalysis (Pailloux et al., 2011).

Sustainable Synthesis Approaches

Innovative sustainable synthesis methods have been developed for 2-methyl-benzoxazoles, employing eco-friendly catalysts and conditions. These approaches not only offer high selectivity but also enable the recovery and reuse of catalysts, aligning with green chemistry principles (Rancan et al., 2015).

Nanofiber and Microcrystal Formation

The benzoxazole derivatives have been used to prepare highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These compounds exhibit significant potential for applications as fluorescent nanomaterials in various fields, including biological media (Ghodbane et al., 2012).

PET Imaging Agents

Carbon-11 labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These compounds, developed with high radiochemical purity and specific activity, highlight the role of benzoxazole derivatives in biomedical imaging, particularly in brain, heart, and cancer disease studies (Gao et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYCFGBSOYYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)benzoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)